Cas no 20727-33-7 (Butanedioic acid,2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt (1:1))
20727-33-7 structure
Product Name:Butanedioic acid,2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt (1:1)
Numero CAS:20727-33-7
MF:C20H37NaO7S
MW:444.558357000351
CID:270716
PubChem ID:23669635
Update Time:2025-04-19
Butanedioic acid,2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanedioic acid,2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt (1:1)
- 1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid,sodium
- 1,2-Dioctadecanoyl-sn-glycero-3-phosphate sodium salt
- 1,2-Distearoyl-sn-glycero-3-phosphate sodium
- 1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt
- 1,2-distearoyl-sn-glycero-3-phosphatidic acid sodium salt
- A-Distearoyl phosphatidic acid sodium salt
- Bis-2-octyl sodium sulphosuccinate
- CTK8E7816
- di-(1-methylheptyl)sodium sulfosuccinate
- racemic bis-2-octyl sodium sulfosuccinate
- sodium 1,2-dipalmitoyl-sn-glycero-3-phosphatidate
- butanedioic acid, sulfo-, 1,4-bis(1-methylheptyl)ester, sodium salt
- Q27253498
- DTXSID8042391
- 20ZCN4FBUO
- Sodium 1,4-bis(1-methylheptyl) sulfosuccinate
- Sodium 1,4-bis(1-methylheptyl) 2-sulphonatosuccinate
- 20727-33-7
- NS00020064
- SCHEMBL1092383
- Butanedioic acid, 2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt
- SODIUM BIS(1-METHYLHEPTYL) SULFOSUCCINATE
- BIS(1-METHYLHEPTYL) SODIUM SULFOSUCCINATE
- Butanedioic acid, sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt
- Sodium 1,4-bis(1-methylheptyl)2-sulfonatosuccinate
- EINECS 243-991-7
- UNII-20ZCN4FBUO
- Dioctyl* sodium sulfosuccinate (*octyl is 1-methylheptyl)
- Butanedioic acid, 2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt (1:1)
- Butanedioic acid,sulfo-,1,4-bis(1-methylheptyl)ester,sodium salt
-
- Inchi: 1S/C20H38O7S.Na/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1
- Chiave InChI: HLLFAOOLQATURQ-UHFFFAOYSA-M
- Sorrisi: S(C(C(=O)OC(C)CCCCCC)CC(=O)OC(C)CCCCCC)(=O)(=O)[O-].[Na+]
Proprietà calcolate
- Massa esatta: 444.21591
- Massa monoisotopica: 444.215769
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 18
- Complessità: 546
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 118
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 109.8
Butanedioic acid,2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt (1:1) Letteratura correlata
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
20727-33-7 (Butanedioic acid,2-sulfo-, 1,4-bis(1-methylheptyl) ester, sodium salt (1:1)) Prodotti correlati
- 36409-57-1(DISODIUM LAURETH SULFOSUCCINATE)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso